2-Formyl-5-(4-hydroxyphenyl)phenol
Overview
Description
2-Formyl-5-(4-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol. This compound has recently gained attention in scientific research due to its various physical, chemical, and biological properties. It is characterized by the presence of both formyl and hydroxy groups attached to a biphenyl structure, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(4-hydroxyphenyl)phenol typically involves the formylation of 4-hydroxybiphenyl. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . The reaction is carried out under controlled conditions to ensure the selective formylation of the biphenyl compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Carboxy-5-(4-hydroxyphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(4-hydroxyphenyl)phenol.
Substitution: 2-Formyl-5-(4-nitrophenyl)phenol or 2-Formyl-5-(4-bromophenyl)phenol.
Scientific Research Applications
2-Formyl-5-(4-hydroxyphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylbiphenyl: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and participate in certain biological interactions.
4-Formylphenol: Lacks the biphenyl structure, limiting its applications in polymer synthesis and other areas.
Uniqueness
2-Formyl-5-(4-hydroxyphenyl)phenol is unique due to the presence of both formyl and hydroxy groups on a biphenyl scaffold. This combination of functional groups provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEHKCSHIYNPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647400 | |
Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014625-94-5 | |
Record name | 3,4′-Dihydroxy[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014625-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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